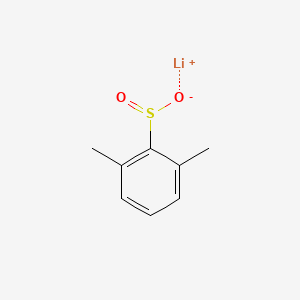
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate, also known as LiDBS, is a lithium salt of 2,6-dimethylbenzene-1-sulfonic acid. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. LiDBS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate acts as a source of lithium ions, which are known to have a wide range of biological and chemical activities. The mechanism of action of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is based on the ability of lithium ions to interact with various biological and chemical systems, such as enzymes, receptors, and ion channels. Lithium ions have been found to modulate the activity of various enzymes, such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has been found to have various biochemical and physiological effects, such as the regulation of neurotransmitter levels and the modulation of cellular signaling pathways. Lithium ions have been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior. Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has also been found to modulate various cellular signaling pathways, such as the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has several advantages for lab experiments, such as its high solubility in polar solvents and its ability to act as a source of lithium ions. However, Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate also has some limitations, such as its sensitivity to moisture and air, which can lead to the formation of impurities and affect its performance in experiments.
List of
Zukünftige Richtungen
1. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a reagent for the preparation of new organic compounds.
2. Study of the electrochemical properties of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate and its potential applications in energy storage devices.
3. Exploration of the catalytic properties of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate for various chemical reactions.
4. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a modulator of cellular signaling pathways and its implications for the treatment of various diseases.
5. Study of the pharmacokinetics and pharmacodynamics of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate in animal models and humans.
6. Development of new methods for the synthesis and purification of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate.
7. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a source of lithium ions for the treatment of bipolar disorder and other psychiatric disorders.
8. Study of the environmental impact of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate and its potential toxicity to aquatic organisms.
9. Exploration of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a stabilizer for lithium-ion batteries.
10. Investigation of the potential of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a chiral auxiliary for asymmetric synthesis.
Synthesemethoden
The synthesis of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate involves the reaction of lithium hydroxide with 2,6-dimethylbenzene-1-sulfonyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction results in the formation of Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has been used in various scientific research applications, including organic synthesis, electrochemistry, and catalysis. It has been found to be an effective reagent for the preparation of various organic compounds, such as aryl sulfones and sulfoxides. Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has also been used as a supporting electrolyte in electrochemical studies, where it has shown to enhance the performance of the electrodes. In catalysis, Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has been used as a catalyst for various reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Eigenschaften
IUPAC Name |
lithium;2,6-dimethylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.Li/c1-6-4-3-5-7(2)8(6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWFCHKHHYPEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C(=CC=C1)C)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

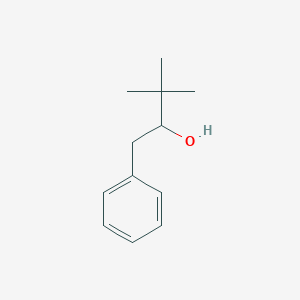
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)
![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

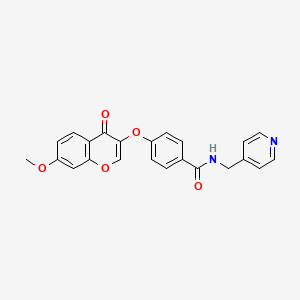
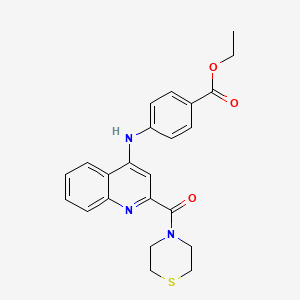
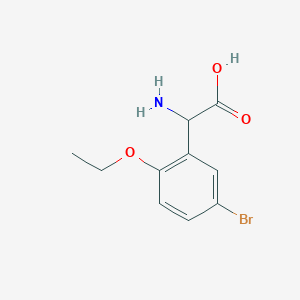
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2466098.png)

![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)
![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)